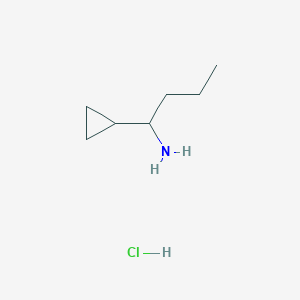
1-Cyclopropylbutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropylbutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylbutan-1-amine hydrochloride typically involves the alkylation of cyclopropylmethylamine with butyl halides under basic conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired amine. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
化学反应分析
Types of Reactions: 1-Cyclopropylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Halides or sulfonates are typical leaving groups in substitution reactions, with bases like sodium hydroxide (NaOH) facilitating the process.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
科学研究应用
1-Cyclopropylbutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-Cyclopropylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular functions and responses.
相似化合物的比较
Cyclopropylamine: Shares the cyclopropyl group but lacks the butan-1-amine backbone.
Butylamine: Contains the butan-1-amine structure but lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar in structure but with a methyl group instead of the butyl chain.
Uniqueness: 1-Cyclopropylbutan-1-amine hydrochloride is unique due to the combination of the cyclopropyl group and the butan-1-amine backbone. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
677742-16-4 |
|---|---|
分子式 |
C7H16ClN |
分子量 |
149.66 g/mol |
IUPAC 名称 |
1-cyclopropylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7(8)6-4-5-6;/h6-7H,2-5,8H2,1H3;1H |
InChI 键 |
PCQIJDFASVMRIS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1CC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13471553.png)
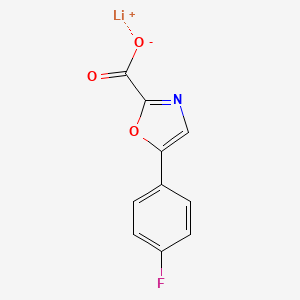
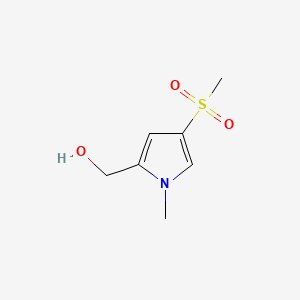
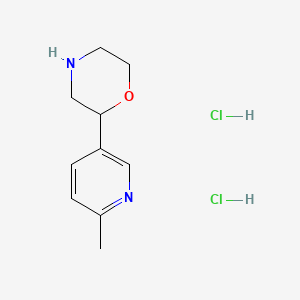

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
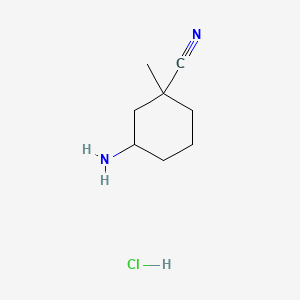
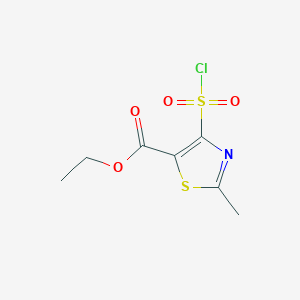
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
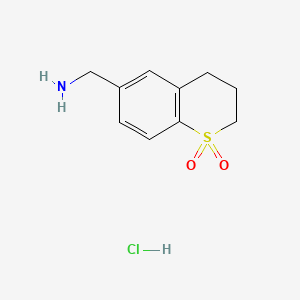

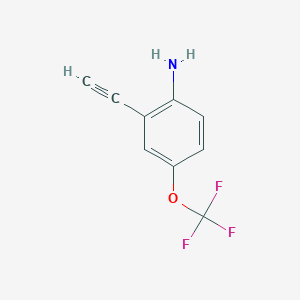
![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)

